5-Phenylthiazole

DGAT1 inhibitor anti-obesity regioisomer selectivity

5-Phenylthiazole is a C-5 phenyl-substituted thiazole heterocycle (C9H7NS, MW 161.22) that serves as a versatile synthetic building block and pharmacophore in medicinal chemistry and materials science. Unlike generic thiazole derivatives, the precise position of the phenyl substituent on the thiazole ring dictates the compound’s conformational preference, electronic distribution, photochemical reactivity, and biological target engagement.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
CAS No. 1826-13-7
Cat. No. B154837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylthiazole
CAS1826-13-7
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CS2
InChIInChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
InChIKeyZLLOWHFKKIOINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylthiazole (CAS 1826-13-7): Procurement-Quality Overview of a Positionally Defined Thiazole Building Block


5-Phenylthiazole is a C-5 phenyl-substituted thiazole heterocycle (C9H7NS, MW 161.22) that serves as a versatile synthetic building block and pharmacophore in medicinal chemistry and materials science . Unlike generic thiazole derivatives, the precise position of the phenyl substituent on the thiazole ring dictates the compound’s conformational preference, electronic distribution, photochemical reactivity, and biological target engagement. These regioisomer-specific properties make 5-phenylthiazole a non-interchangeable chemical entity for applications where molecular recognition, metabolic stability, or optical behavior are critical decision factors in compound procurement.

Why 5-Phenylthiazole Cannot Be Substituted by 2- or 4-Phenylthiazole in Scientific and Industrial Workflows


The phenylthiazole regioisomers (2-, 4-, and 5-phenylthiazole) are not functionally interchangeable. Systematic head-to-head studies demonstrate that the position of the phenyl group on the thiazole ring dictates enzyme inhibitory potency—only the 5-phenylthiazole series exhibited potent DGAT1 inhibition (IC50 = 23 nM) while 2- and 4-series failed to achieve comparable activity [1]. Additionally, the regioisomers exhibit distinct conformational signatures: 5-phenylthiazole adopts a ~45° inter-ring dihedral angle versus ~40° for 2-phenylthiazole, altering molecular recognition surfaces [2]. Under photolysis conditions, 5-phenylthiazole is uniquely inert to photorearrangement while both 2- and 4-isomers undergo isomerization [3]. These quantitative and binary differences mean that substituting one regioisomer for another introduces unacceptable variability in biological activity, photostability, and conformational behavior, rendering generic substitution scientifically invalid.

5-Phenylthiazole Quantitative Differentiation Evidence Guide: Regioisomer-Specific Performance Data


5-Phenylthiazole Series Uniquely Achieves Nanomolar DGAT1 Inhibition Among Phenylthiazole Regioisomers

In a systematic head-to-head evaluation of 2-phenylthiazole, 4-phenylthiazole, and 5-phenylthiazole biaryl analogs as DGAT1 inhibitors, only the 5-phenylthiazole series exhibited potent enzyme inhibition. Compound 33, bearing a 5-phenylthiazole scaffold, demonstrated IC50 = 23 nM in an in vitro enzymatic assay and achieved 87% reduction of plasma triglycerides in an in vivo mouse fat tolerance test. Under identical assay conditions, the 2- and 4-phenylthiazole series failed to produce any compounds with IC50 < 1000 nM, as no potent inhibition was reported for either series [1].

DGAT1 inhibitor anti-obesity regioisomer selectivity

5-Phenylthiazole Core Enables Picomolar GSTO1-1 Inhibition, a 2727-Fold Improvement Over the Initial Lead

Structure-based optimization of a 5-phenylthiazole-containing scaffold led to the discovery of compound 49, the most potent GSTO1-1 inhibitor reported to date (IC50 = 0.22 ± 0.02 nM). This represents a ~2727-fold improvement in potency relative to the initial thiazole hit compound 10 (IC50 = 0.6 µM) that lacked optimized 5-phenylthiazole substitution. The co-crystal structure of GSTO1-1 with inhibitor 44 confirmed that the 5-phenylthiazole core is essential for the reoriented binding mode that enables picomolar covalent inhibition at Cys32 [1].

GSTO1 inhibitor cancer therapy structure-based drug design

5-Phenylthiazole is Photochemically Inert While 2- and 4-Phenylthiazole Undergo Photorearrangement

Under photolysis conditions in deuterated solvent (benzene saturated with D2O), 5-phenylthiazole exhibited complete photochemical inertness, undergoing 0% deuterium incorporation. In contrast, 2-phenylthiazole phototransposed to yield deuterated 3-phenyl-4-deuteroisothiazole, and 4-phenylthiazole converted to 3-phenyl-4-deuteroisothiazole with measurable deuterium incorporation. This binary divergence in photoreactivity was confirmed by two independent studies [1].

photostability photochemistry isomer selectivity

5-Phenylthiazole Adopts a Larger Inter-Ring Dihedral Angle Than 2-Phenylthiazole, Modulating Molecular Recognition

Vibrational force field analysis combined with Extended Hückel Molecular Orbital (EHMO) calculations determined the inter-ring dihedral angles for monophenylthiazoles: 2-phenylthiazole adopts ~40°, while both 4-phenylthiazole and 5-phenylthiazole adopt ~45°. The 5° larger twist angle of 5-phenylthiazole relative to 2-phenylthiazole results in a measurably different spatial presentation of the phenyl ring, which directly impacts dipole moment, charge distribution, and steric accessibility for target binding [1].

conformational analysis dihedral angle structure-based design

5-Phenylthiazole: Evidence-Backed Research and Industrial Application Scenarios


Anti-Obesity Drug Discovery: DGAT1 Inhibitor Lead Optimization

The 5-phenylthiazole scaffold is the only phenylthiazole regioisomer that delivers nanomolar DGAT1 inhibition. Compound 33 (IC50 = 23 nM, 87% in vivo triglyceride reduction) provides a validated starting point for anti-obesity lead optimization. Procurement of 5-phenylthiazole as a core building block is mandatory; 2- or 4-phenylthiazole analogs cannot serve as substitutes because they fail to achieve comparable DGAT1 inhibitory activity under identical assay conditions [1].

Cancer Therapeutics: GSTO1-1 Targeted Covalent Inhibitor Development

The 5-phenylthiazole core is essential for achieving picomolar GSTO1-1 inhibition via covalent binding to Cys32. Compound 49 (IC50 = 0.22 nM) represents a 2727-fold potency gain over the initial thiazole lead. Research groups developing GSTO1-1 inhibitors for cancer therapy should specifically source 5-phenylthiazole derivatives, as this scaffold has been crystallographically validated to enable the reoriented binding mode required for ultra-high potency [1].

Photostable Molecular Probes and Light-Exposed Formulations

5-Phenylthiazole exhibits complete photochemical inertness under UV irradiation, showing 0% deuterium incorporation in photolysis experiments, whereas 2- and 4-phenylthiazole undergo photorearrangement. This property makes 5-phenylthiazole the preferred scaffold for fluorescent probes, photodynamic therapy agents, and any formulation subjected to light exposure during manufacturing, storage, or application. Substituting with 2- or 4-phenylthiazole introduces a documented risk of photoisomerization that can alter molecular structure and function [1].

Structure-Based Drug Design Requiring Defined Conformational Presentation

The ~45° inter-ring dihedral angle of 5-phenylthiazole, versus ~40° for 2-phenylthiazole, provides a distinct conformational template for molecular recognition. In structure-based design campaigns where the spatial orientation of the phenyl ring relative to the heterocycle is critical for target binding, 5-phenylthiazole offers a predictable and validated geometry. Using 2-phenylthiazole would introduce a 5° shift in phenyl presentation that may compromise binding affinity, making 5-phenylthiazole the correct procurement choice for conformational hypothesis testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.